N-(3-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a carbamoyl-linked 4-chlorophenyl group at position 2 and an acetamide-linked 3-chloro-2-methylphenyl group at position 4. This compound’s design integrates multiple pharmacophoric elements: the thiazole ring (a heterocycle known for metabolic stability and hydrogen-bonding capacity), chloro-substituted aryl groups (enhancing lipophilicity and target binding), and carbamoyl/acetamide functionalities (key for intermolecular interactions).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11-15(21)3-2-4-16(11)24-17(26)9-14-10-28-19(23-14)25-18(27)22-13-7-5-12(20)6-8-13/h2-8,10H,9H2,1H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJNSQBRPRHEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Benzimidazole : Replacing the thiazole with benzimidazole (as in compound 3n) shifts activity toward anthelmintic effects, likely due to enhanced π-π stacking and hydrogen bonding.
Aryl Substituent Effects
Variations in aryl groups on the acetamide nitrogen significantly influence bioactivity:
Key Observations :
- Dual Chlorination : Compounds with multiple chloro substituents (e.g., 2,4-dichlorophenyl) exhibit higher cytotoxicity, suggesting the target compound’s single chloro group may prioritize selectivity over potency.
Physicochemical and Pharmacokinetic Properties
Comparative data for solubility, logP, and metabolic stability:
| Compound Name | Molecular Weight (g/mol) | Estimated logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, liver microsomes) |
|---|---|---|---|---|
| Target Compound | 425.3 | ~3.5 | <10 (low aqueous) | Moderate (predicted CYP3A4 substrate) |
| Mirabegron | 396.5 | 2.8 | 25 (pH 7.4) | High (extensive glucuronidation) |
| F042-0759 | 473.8 | ~4.1 | <5 | Low (CYP2D6/3A4-mediated oxidation) |
Key Observations :
- Low Solubility: The target compound’s hydrophobicity (logP ~3.5) necessitates formulation enhancements (e.g., nanocrystallization) for oral bioavailability.
- Metabolic Stability: The methyl group on the aryl ring may shield against CYP450 oxidation, extending half-life compared to non-methylated analogs.
Preparation Methods
Synthesis of 2-Amino-4-(carboxymethyl)thiazole
Procedure :
-
Reactants : Chloroacetaldehyde (1.2 equiv.) and thiourea (1.0 equiv.) are stirred in ethanol at 60°C for 6 hours.
-
Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield 2-amino-4-(carboxymethyl)thiazole as a white solid.
Optimization :
-
Substituting chloroacetaldehyde with bromoacetaldehyde increases cyclization efficiency but raises costs.
-
Ethanol as a solvent minimizes side products compared to dichloromethane.
Acetamide Bridge Formation
The acetic acid side chain of the thiazole is converted to an acetamide via a coupling reaction with 3-chloro-2-methylaniline.
Activation of Carboxylic Acid
Procedure :
Coupling with 3-Chloro-2-methylaniline
Procedure :
-
Reactants : The acyl chloride intermediate is dissolved in anhydrous dichloromethane and added dropwise to a solution of 3-chloro-2-methylaniline (1.1 equiv.) and triethylamine (2.5 equiv.) at 0°C.
-
Reaction Conditions : Stirred for 12 hours at room temperature.
-
Workup : The mixture is washed with 5% HCl, dried over Na₂SO₄, and concentrated.
-
Yield : 85–90%.
Critical Parameters :
-
Excess triethylamine ensures complete neutralization of HCl, preventing side reactions.
-
Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.
Alternative Routes and Comparative Analysis
One-Pot Sequential Synthesis
Procedure :
-
Reactants : Combine 3-chloro-2-methylaniline, chloroacetyl chloride, and 2-amino-4-(carboxymethyl)thiazole in a single flask.
-
Conditions : Use N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane.
-
Yield : 68–72%, with reduced purity compared to stepwise methods.
Solid-Phase Synthesis
Advantages :
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Amide Coupling: Reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .
- Carbamoylation: Introducing the (4-chlorophenyl)carbamoyl group via urea-forming reactions under anhydrous conditions.
- Solvent Selection: Dichloromethane (DCM) or ethanol is preferred for polar intermediates, while DMF is used for recrystallization . Critical Parameters:
- Temperature control (±2°C) to prevent side reactions.
- Catalytic TEA to neutralize HCl byproducts .
| Key Reaction Conditions | Impact on Yield/Purity |
|---|---|
| Solvent polarity (e.g., DCM vs. EtOH) | Higher polarity improves carbamoylation efficiency |
| Reaction time (6–12 hrs) | Prolonged time increases purity but risks decomposition |
Q. How is structural characterization validated for this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy: H and C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm), thiazole carbons (δ 120–140 ppm), and acetamide carbonyls (δ 168–170 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]) are matched to theoretical values (e.g., m/z 435.05 for CHClNOS) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 52.42%, H: 3.47%, N: 12.88%) .
Common Pitfalls:
- Impurity peaks in NMR due to unreacted starting materials.
- Inaccurate HRMS data from salt adducts (e.g., Na/K) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina is used to simulate binding to targets (e.g., kinase enzymes). The thiazole and chlorophenyl groups show high affinity for hydrophobic pockets .
- Pharmacophore Mapping: Key features include the thiazole ring (hydrogen-bond acceptor) and chloro substituents (hydrophobic anchors) .
Data Contradictions:
- In silico predictions may overestimate binding due to rigid-body assumptions. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
| Computational Parameters | Biological Relevance |
|---|---|
| Binding energy (ΔG ≤ -8 kcal/mol) | Suggests strong inhibitory potential |
| Solvent-accessible surface area | Correlates with membrane permeability |
Q. What strategies resolve discrepancies in biological activity data across assays?
Methodological Answer: Conflicting results (e.g., IC variability in cytotoxicity assays) require:
- Orthogonal Assays: Compare MTT, ATP-lite, and caspase-3 activation assays to confirm apoptosis vs. necrosis .
- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤ 0.1%) to avoid false negatives from aggregation .
Case Study:
- A 10-fold IC difference between HeLa and MCF-7 cells was traced to differential expression of efflux pumps (e.g., P-gp) .
Q. How is X-ray crystallography applied to determine its solid-state structure?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals .
- SHELX Refinement: SHELXL refines positional and thermal parameters, with R1 ≤ 0.05 for high-resolution datasets .
Key Findings:
| Crystallographic Data | Structural Insights |
|---|---|
| Space group (P2/c) | Monoclinic symmetry with Z’=1 |
| Hydrogen-bonding network | Stabilizes the carbamoyl-amide motif |
Data Contradiction Analysis
Q. Why do SAR studies show conflicting trends for halogen substituents?
Methodological Answer:
- Electronegativity vs. Lipophilicity: Chlorine enhances target binding via halogen bonds but may reduce solubility, complicating SAR interpretations .
- Positional Isomerism: 3-Chloro-2-methylphenyl vs. 4-chlorophenyl substituents alter steric hindrance and π-π stacking .
Resolution Strategy:
- Use comparative molecular field analysis (CoMFA) to quantify steric/electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
